nocardimicin C
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Overview
Description
Nocardimicin C is a member of the nocardimicin family, which are siderophores produced by the bacterium Nocardia nova. Siderophores are molecules that bind and transport iron in microorganisms. This compound has been identified for its potential biological activities, including antimicrobial properties .
Preparation Methods
Nocardimicin C is typically isolated from the culture broth of Nocardia nova. The preparation involves cultivating the bacterium under specific conditions and then extracting the compound using various chromatographic techniques. The molecular formula of this compound is C₄₄H₆₃N₅O₁₀ .
Chemical Reactions Analysis
Nocardimicin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nocardimicin C has several scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is explored for its potential antimicrobial properties. In medicine, this compound is investigated for its ability to inhibit certain bacterial infections. Additionally, it has industrial applications in the development of new antibiotics and other pharmaceutical agents .
Mechanism of Action
The mechanism of action of nocardimicin C involves its ability to bind to iron, which is essential for bacterial growth and metabolism. By sequestering iron, this compound inhibits the growth of bacteria. The molecular targets include iron transport proteins and enzymes involved in iron metabolism .
Comparison with Similar Compounds
Nocardimicin C is similar to other nocardimicins, such as nocardimicin A, B, D, and E. These compounds share a similar core structure but differ in their side chains and functional groups. This compound is unique due to its specific molecular formula and the presence of certain functional groups that contribute to its distinct biological activities .
References
Properties
Molecular Formula |
C39H59N5O9 |
---|---|
Molecular Weight |
741.9 g/mol |
IUPAC Name |
[2-methyl-1-oxo-1-[(2-oxoazepan-3-yl)amino]tetradecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C39H59N5O9/c1-4-5-6-7-8-9-10-11-12-23-34(27(2)35(47)41-30-20-15-17-24-40-36(30)48)53-39(50)31(21-16-18-25-44(51)28(3)45)42-37(49)32-26-52-38(43-32)29-19-13-14-22-33(29)46/h13-14,19,22,26-27,30-31,34,46,51H,4-12,15-18,20-21,23-25H2,1-3H3,(H,40,48)(H,41,47)(H,42,49) |
InChI Key |
ZRSRFOLUVALIAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(C)C(=O)NC1CCCCNC1=O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
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